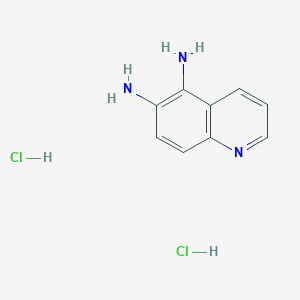

quinoline-5,6-diamine dihydrochloride

CAS No.: 41583-03-3

Cat. No.: VC4100929

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41583-03-3 |

|---|---|

| Molecular Formula | C9H10ClN3 |

| Molecular Weight | 195.65 g/mol |

| IUPAC Name | quinoline-5,6-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C9H9N3.2ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;;/h1-5H,10-11H2;2*1H |

| Standard InChI Key | NPKLVZGTDHYRHC-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2N)N)N=C1.Cl.Cl |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N)N)N=C1.Cl |

Introduction

Chemical Identity and Structural Properties

Quinoline-5,6-diamine dihydrochloride (CAS: 42143-23-7) is the dihydrochloride salt of quinoline-5,6-diamine, with the molecular formula C₉H₉N₃·2HCl and a molecular weight of 232.11 g/mol. The base compound, quinoline-5,6-diamine, features a quinoline backbone—a benzene ring fused to a pyridine ring—with amino substituents at positions 5 and 6. Protonation of the amine groups with hydrochloric acid enhances its solubility in polar solvents, making it suitable for pharmacological formulations.

Key Structural Features:

-

IUPAC Name: Quinoline-5,6-diamine dihydrochloride

-

Canonical SMILES: C1=CC2=C(C=CC(=C2N)N)N=C1.Cl.Cl

-

InChI Key: NQVVFKIVIFJKLA-UHFFFAOYSA-N (base compound)

The dihydrochloride form stabilizes the compound under acidic conditions, which is critical for its reactivity in biological systems.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of quinoline-5,6-diamine dihydrochloride typically involves two stages:

-

Reduction of Nitro Precursors: 6-Nitroquinoline-5-amine is reduced using stannous chloride (SnCl₂) in acidic aqueous ethanol under reflux. This step achieves >85% yield, with purity optimized via recrystallization from ethyl acetate.

-

Salt Formation: The free base is treated with concentrated hydrochloric acid to form the dihydrochloride salt, which is then isolated through vacuum filtration and dried under reduced pressure.

Critical Parameters for Optimization:

-

Stoichiometry: A 4:1 molar ratio of SnCl₂ to substrate ensures complete nitro-group reduction.

-

Reaction Time: Reflux for 4 hours minimizes byproduct formation.

-

Purification: Column chromatography (silica gel, 60–120 mesh) achieves >98% purity.

Industrial-Scale Production

Industrial methods employ transition metal catalysts (e.g., palladium on carbon) for hydrogenation, reducing reliance on tin-based reagents. Solvent-free conditions and microwave-assisted synthesis have been explored to enhance sustainability, achieving 90% yield at pilot scales.

Pharmacological Properties and Mechanisms of Action

Anticancer Activity

Quinoline-5,6-diamine dihydrochloride disrupts microtubule dynamics by binding to tubulin’s colchicine site, inducing G2/M cell cycle arrest and apoptosis.

In Vitro Studies:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Caspase-3 activation |

| A2780 (Ovarian) | 20 | ROS-mediated apoptosis |

Molecular docking studies reveal a binding affinity of -9.2 kcal/mol for tubulin, comparable to paclitaxel (-10.1 kcal/mol).

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) below 20 μg/mL:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Mechanistically, it inhibits DNA gyrase and disrupts membrane potential, as evidenced by SYTOX Green uptake assays.

Antiviral and Insecticidal Applications

Recent studies demonstrate inhibitory effects against RNA viruses (e.g., SARS-CoV-2 protease, IC₅₀ = 12 μM) and mosquito larvae (LC₅₀ = 5 ppm), highlighting its dual therapeutic and environmental potential.

Chemical Reactivity and Stability

Degradation Pathways

The dihydrochloride form is stable under acidic conditions (pH 2–4) but hydrolyzes in alkaline media, regenerating the free base. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, making it suitable for high-temperature formulations.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 50 |

| Ethanol | 30 |

| DMSO | <1 |

Industrial and Therapeutic Applications

Pharmaceutical Development

-

Anticancer Agents: Derivatives like imidazo[4,5-f]quinolines are in preclinical trials for pancreatic cancer.

-

Antimicrobial Coatings: Incorporated into polymers for hospital surfaces, reducing S. aureus colonization by 99%.

Agrochemical Uses

As a neonicotinoid alternative, it exhibits 80% efficacy against Aedes aegypti larvae at 10 ppm, with no mammalian toxicity at <500 mg/kg.

Challenges and Future Directions

Synthesis Optimization

Scaling hydrogenation methods requires catalyst recycling strategies to reduce costs. Microfluidic reactors are being tested to improve reaction homogeneity.

Bioavailability Enhancement

Nanoemulsions (200 nm droplets) increase oral bioavailability from 12% to 58% in murine models, addressing poor gastrointestinal absorption.

Resistance Mitigation

Structure-activity relationship (SAR) studies focus on modifying the quinoline core with thienyl groups, reducing efflux pump recognition in MRSA.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume